molecular formula C21H17N3O4S B2786445 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 378199-16-7

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2786445
CAS No.: 378199-16-7
M. Wt: 407.44
InChI Key: YHELFWTVCFVVIU-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acrylonitrile family, characterized by an (E)-configured α,β-unsaturated nitrile core. Its structure includes a benzo[d][1,3]dioxol-5-ylamino group (a methylenedioxyphenyl derivative) at position 3 and a 4-(3,4-dimethoxyphenyl)-substituted thiazole ring at position 2 .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-25-17-5-3-13(7-19(17)26-2)16-11-29-21(24-16)14(9-22)10-23-15-4-6-18-20(8-15)28-12-27-18/h3-8,10-11,23H,12H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHELFWTVCFVVIU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound notable for its unique structural features, which include a thiazole ring, a dioxole moiety, and an acrylonitrile functional group. The molecular formula of this compound is C21H17N3O4SC_{21}H_{17}N_{3}O_{4}S, and it has a molecular weight of 407.44 g/mol. The intricate structure suggests potential biological activities that merit detailed investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : The presence of the benzo[d][1,3]dioxole and thiazole moieties is often associated with anticancer properties. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as:
    • Inhibition of cell proliferation.
    • Induction of apoptosis.
    • Modulation of key signaling pathways (e.g., EGFR inhibition) .
  • Neuroprotective Effects : Some derivatives of compounds with similar structures have shown potential in modulating neurotransmitter pathways, particularly affecting the glutamate pathway, which is crucial in conditions like schizophrenia .
  • Antiviral Properties : Related compounds have been studied for their antiviral activities, indicating that this compound might also exhibit similar effects through interference with viral replication processes .

Table 1: Comparison of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Bis-benzo[d][1,3]dioxol-5-yl thioureaHepG22.38EGFR inhibition
HCT1161.54Apoptosis induction
MCF74.52Cell cycle arrest
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideVarious Cancer LinesNot specifiedInhibition of angiogenesis

Synthesis and Structural Insights

The synthesis pathways for this compound can be derived from established protocols for similar heterocyclic compounds. These methods emphasize efficiency and yield optimization crucial for pharmaceutical applications.

Interaction Studies

Understanding the interactions of this compound within biological systems is essential for elucidating its mechanism of action. Key areas of focus include:

  • Molecular Docking Studies : These studies can provide insights into how the compound interacts with target proteins involved in cancer progression or neurodegenerative diseases.
  • Cell Cycle Analysis : Evaluating how the compound affects various phases of the cell cycle can reveal its potential as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives have shown efficacy in reducing the secretion of α-fetoprotein in Hep3B cancer cells, indicating potential anticancer efficacy. A study demonstrated that one derivative significantly reduced cell cycle progression at the G2-M phase, comparable to doxorubicin, a standard chemotherapeutic agent.

Case Study: Hep3B Cancer Cell Line

Compoundα-Fetoprotein Level (ng/ml)G2-M Phase Arrest (%)
Control2519.17-
Compound 2a1625.88.07
Doxorubicin-7.4

Antioxidant Activity

The antioxidant potential of this compound has been investigated using in vitro assays such as the DPPH method. Some derivatives exhibited IC50 values significantly lower than that of Trolox, a well-known antioxidant.

Other Biological Activities

In addition to anticancer and antioxidant properties, compounds with similar structural features have been reported to possess anti-inflammatory and antimicrobial activities. The thiazole ring is particularly noted for its role in various pharmacological applications, including antiviral and anticonvulsant properties.

Synthesis and Evaluation

Recent studies have focused on synthesizing various benzodioxole derivatives to evaluate their biological activities. A series of compounds were synthesized and tested against different cancer cell lines, revealing promising results for several derivatives in inhibiting cell proliferation and inducing apoptosis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets, such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related acrylonitrile derivatives and their distinguishing features:

Compound Name Substituents Key Modifications Biological Activity Yield (%) Melting Point (°C) Reference
Target Compound 3,4-Dimethoxyphenyl (thiazole), Benzo[d][1,3]dioxol-5-ylamino Methoxy and methylenedioxy groups Not explicitly reported
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Pyridin-3-yl Pyridine ring 66 155–157
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) 4-Hydroxyphenyl Hydroxyl group Antibacterial (S. aureus)
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-Fluoro-5-nitrophenyl Nitro and fluoro groups
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile 3,4-Dichlorophenyl Chloro substituents

Key Observations :

  • Electron-Donating vs. In contrast, nitro and chloro substituents () may increase electrophilicity, affecting reactivity .
  • Antibacterial Activity : Compound 10a (4-hydroxyphenyl) shows moderate activity against Staphylococcus aureus (zone of inhibition: 12 mm at 50 μg/mL), comparable to 3b (p-chlorophenyl derivative, 14 mm) .

Physicochemical Properties

  • Melting Points : Range from 138°C (furyl-substituted 7i) to 193°C (biphenyl-substituted 7j), influenced by aromatic stacking and hydrogen bonding .
  • Solubility : Methoxy and hydroxyl groups enhance aqueous solubility, whereas chloro and nitro substituents reduce it .

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch synthesis (α-haloketone cyclization with thiourea) and subsequent acrylonitrile coupling. Key steps include:

  • Use of catalysts (e.g., palladium for cross-coupling) and solvents like DMF or ethanol .
  • Temperature control (e.g., reflux conditions) and inert atmospheres to prevent oxidation .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC . Methodological Tip: Optimize stoichiometry of halogenated precursors (e.g., 3,4-dimethoxyphenyl derivatives) to minimize byproducts .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR (¹H/¹³C): Confirms regiochemistry of the thiazole ring and acrylonitrile geometry (E/Z) .
  • Mass Spectrometry : Validates molecular weight and detects impurities (>95% purity threshold) .
  • HPLC : Quantifies isomeric ratios; use C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .

Q. How can researchers conduct initial biological activity screening?

  • In vitro cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Angiogenesis inhibition : Chick chorioallantoic membrane (CAM) assays to assess anti-angiogenic potential .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor E-isomer formation due to stabilization of transition states .
  • Catalyst loading : Pd(PPh₃)₄ (2-5 mol%) enhances Suzuki-Miyaura coupling efficiency for aryl-thiazole intermediates .
  • Temperature gradients : Stepwise heating (50°C → 80°C) reduces side reactions during cyclization .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Bioisosteric replacement : Swap benzo[d][1,3]dioxole with indole to evaluate solubility/affinity trade-offs .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like tubulin .

Q. How can contradictory data on biological activity be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference alters activity .
  • Computational modeling : Compare binding modes with known analogs (e.g., STK838670) to identify off-target interactions .

Q. What experimental approaches elucidate the mechanism of action?

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers) .
  • Western blotting : Quantify phosphorylation levels of signaling proteins (e.g., AKT, ERK) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH-dependent degradation : Perform stability studies in PBS at pH 7.4 vs. 5.5 (lysosomal conditions) .
  • Light sensitivity : Store solutions in amber vials if the nitro group predisposes to photodegradation .
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS 1:9) for in vivo studies; measure logP via shake-flask method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.